Cafestol-Acetat

Übersicht

Beschreibung

Cafestol acetate is a natural diterpene compound derived from coffee beans. It is an esterified form of cafestol, which is known for its various biological activities. Cafestol acetate has garnered attention due to its potential pharmacological properties, including anti-inflammatory, anti-carcinogenic, and hepatoprotective effects .

Wissenschaftliche Forschungsanwendungen

Cafestol acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and other organic reactions.

Biology: Investigated for its anti-inflammatory and anti-carcinogenic properties.

Medicine: Potential therapeutic agent for conditions such as cancer and liver diseases.

Industry: Utilized in the development of functional foods and nutraceuticals

Wirkmechanismus

Target of Action

Cafestol acetate primarily targets several key proteins and receptors in the body. It acts as an agonist ligand for the nuclear receptors farnesoid X receptor and pregnane X receptor . These receptors play a crucial role in regulating lipid metabolism, inflammation, and endothelial function, which are pivotal in cardiovascular pathophysiology .

Mode of Action

Cafestol acetate interacts with its targets by blocking cholesterol homeostasis . It suppresses enzymes involved in bile acid synthesis, such as sterol 27-hydroxylase and cholesterol 7 alpha-hydroxylase . This leads to a decrease in major enzymes’ mRNA levels . Additionally, it has been shown to induce apoptosis and inhibit cell growth in various cancer models .

Biochemical Pathways

Cafestol acetate affects multiple biochemical pathways. It influences lipid metabolism through modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations . It also down-regulates inflammation mediators, increases glutathione (GSH), induces apoptosis of tumor cells, and inhibits angiogenesis .

Pharmacokinetics

About 70% of the consumption of cafestol acetate can be absorbed in the small intestine . In theory, glucuronidation and sulphation are the major pathways of xenobiotic biotransformation in mammalian species, which occurs largely in the liver, to produce water-soluble products that can be excreted by urine .

Result of Action

The molecular and cellular effects of cafestol acetate’s action are diverse. It can increase serum cholesterol levels , but it may also have beneficial effects, such as decreasing serum lipoprotein (a) concentrations and attenuating fibrosis . In cancer cells, it exhibits pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties .

Action Environment

The action, efficacy, and stability of cafestol acetate can be influenced by various environmental factors. For instance, the type of coffee brew can affect the amount of cafestol acetate ingested, as it is present in higher amounts in unfiltered coffee like Turkish coffee . Furthermore, the impact of cafestol acetate on health can vary depending on individual dietary habits and genetic factors .

Biochemische Analyse

Biochemical Properties

Cafestol acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of cafestol acetate is with the nuclear receptors farnesoid X receptor (FXR) and pregnane X receptor (PXR). Cafestol acetate acts as an agonist ligand for these receptors, modulating cholesterol homeostasis and lipid metabolism . Additionally, cafestol acetate has been shown to increase the levels of glutathione (GSH) by stimulating γ-glutamylcysteine synthetase, which plays a vital role in antioxidant defense .

Cellular Effects

Cafestol acetate exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce apoptosis in colorectal and renal cancer cells, highlighting its potential as an anti-carcinogenic agent . Furthermore, cafestol acetate influences cell signaling pathways, gene expression, and cellular metabolism. It regulates cyclins and apoptosis-related proteins, thereby inhibiting tumor cell proliferation and inducing apoptosis . Cafestol acetate also exhibits anti-inflammatory properties by down-regulating inflammation mediators .

Molecular Mechanism

The molecular mechanism of action of cafestol acetate involves several key processes. At the molecular level, cafestol acetate binds to nuclear receptors FXR and PXR, modulating their activity and influencing gene expression . This binding interaction leads to the down-regulation of bile acid homeostatic genes and the up-regulation of genes involved in lipid metabolism . Additionally, cafestol acetate increases the levels of glutathione (GSH) by stimulating γ-glutamylcysteine synthetase, enhancing the antioxidant defense system . These molecular interactions contribute to the diverse biochemical and cellular effects of cafestol acetate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cafestol acetate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that cafestol acetate can elevate plasma LDL-cholesterol levels by suppressing LDL receptor activity . This effect is observed through post-transcriptional regulation of LDL receptor activity, including decreased binding, uptake, and degradation of LDL . Additionally, cafestol acetate has been found to exhibit anti-inflammatory and anti-tumorigenic properties over extended periods .

Dosage Effects in Animal Models

The effects of cafestol acetate vary with different dosages in animal models. Studies have shown that cafestol acetate increases serum cholesterol levels in mice by suppressing bile acid synthesis . Higher doses of cafestol acetate have been associated with increased serum triglyceride levels and alterations in hepatic gene expression involved in lipid metabolism .

Metabolic Pathways

Cafestol acetate is involved in several metabolic pathways, influencing lipid metabolism and detoxification processes. It modulates fat oxidation, bile acid synthesis, very-low-density lipoprotein (VLDL) production, and lipoprotein concentrations . Cafestol acetate also interacts with enzymes such as cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase, which play crucial roles in bile acid synthesis . These interactions contribute to the overall metabolic effects of cafestol acetate.

Transport and Distribution

Cafestol acetate is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed in the small intestine, with approximately 70% of the compound being absorbed . Once absorbed, cafestol acetate undergoes enterohepatic circulation, accumulating in the liver and gastrointestinal tract . This distribution pattern allows cafestol acetate to exert its effects on liver metabolism and other biological processes.

Subcellular Localization

The subcellular localization of cafestol acetate plays a crucial role in its activity and function. Cafestol acetate is primarily localized in the cytoplasm and nucleus of cells . It interacts with nuclear receptors FXR and PXR, modulating gene expression and influencing cellular processes . Additionally, cafestol acetate may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its subcellular localization and activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cafestol acetate can be synthesized through the esterification of cafestol with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of cafestol acetate involves the extraction of cafestol from coffee beans, followed by its esterification. The extraction process includes solvent extraction and purification steps to isolate cafestol. The esterification is then performed on a larger scale using similar reaction conditions as in the laboratory synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Cafestol acetate undergoes various chemical reactions, including:

Oxidation: Cafestol acetate can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert cafestol acetate to its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted cafestol derivatives.

Vergleich Mit ähnlichen Verbindungen

Kahweol: Another diterpene found in coffee beans with similar biological activities but differs in the presence of a conjugated double bond on the furan ring.

Cafestol: The non-esterified form of cafestol acetate, sharing similar pharmacological properties

Uniqueness: Cafestol acetate is unique due to its esterified form, which may influence its bioavailability and pharmacokinetics compared to non-esterified cafestol. This modification can potentially enhance its therapeutic efficacy and stability .

Biologische Aktivität

Cafestol acetate is a natural compound found in coffee, specifically in the oil extracted from coffee beans. It belongs to a class of compounds known as diterpenes, which have been studied for their potential health benefits and biological activities. This article explores the biological activity of cafestol acetate, focusing on its anti-cancer properties, effects on cell proliferation, and mechanisms of action.

Overview of Cafestol Acetate

Cafestol acetate is one of the two major coffee diterpenes, alongside kahweol. Both compounds are known to exhibit various bioactive properties, including anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects. Their mechanisms of action involve modulation of several signaling pathways that are crucial in cancer progression and metastasis.

Research has demonstrated that cafestol acetate can inhibit cancer cell proliferation and migration through several mechanisms:

- Induction of Apoptosis : Cafestol acetate has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that eliminates damaged or unwanted cells. In studies involving renal cancer cell lines (ACHN and Caki-1), treatment with cafestol acetate resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : EMT is a process that allows epithelial cells to acquire migratory and invasive properties. Cafestol acetate has been reported to inhibit EMT-related proteins, thereby reducing the migratory capabilities of cancer cells .

-

Modulation of Signaling Pathways : Cafestol acetate affects key signaling pathways involved in cancer progression:

- Akt and ERK Pathways : These pathways are often activated in cancer cells to promote growth and survival. Studies indicate that cafestol acetate inhibits the phosphorylation of Akt and ERK, leading to reduced cell proliferation .

- STAT3 Pathway : The inhibition of STAT3 activation by cafestol acetate further contributes to its anti-cancer effects by downregulating various growth factors and cytokines involved in tumor growth .

Case Studies

Several studies have investigated the effects of cafestol acetate on different types of cancer:

- Prostate Cancer : A study conducted by Japanese researchers found that both cafestol and kahweol significantly inhibited the growth of prostate cancer cells in vitro and in vivo. Mice treated with a combination of these compounds exhibited slower tumor growth compared to control groups .

- Renal Cancer : Research focusing on renal cancer cell lines demonstrated that cafestol acetate combined with kahweol led to significant reductions in cell proliferation and migration, further supporting its potential as an anti-cancer agent .

Summary Table: Biological Activities of Cafestol Acetate

Eigenschaften

CAS-Nummer |

81760-48-7 |

|---|---|

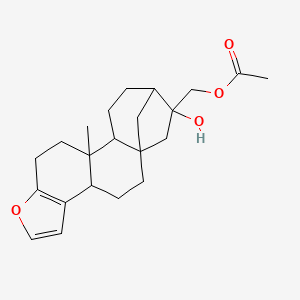

Molekularformel |

C22H30O4 |

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h7,10,15,17,19,24H,3-6,8-9,11-13H2,1-2H3/t15-,17-,19+,20-,21+,22+/m1/s1 |

InChI-Schlüssel |

PTGGVIKFNQSFBY-WPOGFBIBSA-N |

SMILES |

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |

Isomerische SMILES |

CC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O |

Kanonische SMILES |

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |

Synonyme |

cafestol acetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.